Phenyl trifluorovinyl ether

Beschreibung

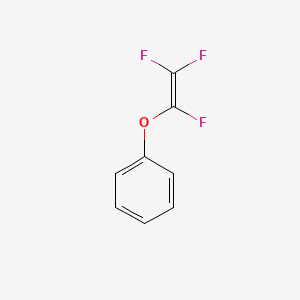

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2,2-trifluoroethenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O/c9-7(10)8(11)12-6-4-2-1-3-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVUFSELLSNXJCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90579078 | |

| Record name | [(Trifluoroethenyl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

772-53-2 | |

| Record name | [(Trifluoroethenyl)oxy]benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90579078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations

Cycloaddition Reactions

Phenyl trifluorovinyl ether readily undergoes cycloaddition reactions, providing pathways to valuable fluorinated cyclic structures. The most prominent of these are the thermal [2+2] cyclodimerization to form perfluorocyclobutane rings and [2+1] cyclopropanation reactions with carbene precursors.

One of the hallmark reactions of aryl trifluorovinyl ethers is their thermal [2+2] cyclodimerization, which proceeds without the need for catalysts or initiators to form a highly stable perfluorocyclobutane (PFCB) ring. This step-growth polymerization process is a key method for creating a versatile class of high-performance fluoropolymers. rsc.org The reaction involves the head-to-head and head-to-tail coupling of the trifluorovinyl groups to produce a mixture of cis- and trans-1,2-disubstituted PFCB linkages.

The thermal cyclodimerization of this compound is understood to proceed through a free-radical mediated mechanism. The process is initiated by the thermal cleavage of the π-bond of the trifluorovinyl ether, leading to the formation of a diradical intermediate. This diradical species can then react with another monomer molecule to form the stable four-membered perfluorocyclobutane ring. This step-growth mechanism allows for the formation of dimers, oligomers, and ultimately, high molecular weight polymers. researchgate.net The formation of both cis and trans isomers in the PFCB ring is a characteristic feature of this diradical pathway.

Kinetic studies on the thermal cyclodimerization of a series of p-substituted aromatic trifluorovinyl ethers have provided significant insight into the electronic effects governing this reaction. Research has demonstrated that the rate of dimerization is sensitive to the electronic nature of the substituent on the phenyl ring. Specifically, the presence of electron-withdrawing groups on the aromatic ring slows down the rate of the cyclodimerization reaction. cas.cnfigshare.com

This relationship has been quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). The analysis yielded negative reaction constants (ρ), confirming that the transition state for the dimerization is electron-deficient and stabilized by electron-donating groups. The determined ρ values highlight the sensitivity of the reaction to substituent effects. cas.cn

| Temperature (°C) | Reaction Constant (ρ) |

|---|---|

| 120 | -0.46 |

| 130 | -0.59 |

Aryl trifluorovinyl ethers, including this compound, can undergo [2+1] cycloaddition reactions with carbenes to form perfluorocyclopropyl derivatives. This reaction provides a direct route to the synthetically valuable aryl perfluorocyclopropyl ether moiety.

The [2+1] cycloaddition of this compound with difluorocarbene (:CF₂) yields phenyl perfluorocyclopropyl ether. A convenient and effective source for the in-situ generation of difluorocarbene is bromotrifluoromethyl)trimethylsilane (TMSCF₂Br). The reaction proceeds smoothly when heated in a suitable solvent, such as toluene, in the presence of a catalytic amount of a phase-transfer catalyst like tetrabutylammonium bromide (n-Bu₄NBr). cas.cn

This cyclopropanation has been shown to be highly versatile, tolerating a wide array of functional groups on the aromatic ring. The reaction proceeds in good to excellent yields with substrates bearing both electron-donating and electron-withdrawing substituents. cas.cn For example, aryl trifluorovinyl ethers substituted with halo, cyano, ester, ketone, and sulfone groups, as well as those with alkoxy and alkyl groups, have been successfully converted to their corresponding aryl perfluorocyclopropyl ethers. cas.cn

| Substituent on Aryl Ring | Product Yield Range (%) |

|---|---|

| Electron-withdrawing groups (e.g., -CN, -COOR, -SO₂R) | 72 - 99 |

| Electron-donating groups (e.g., -Alkyl, -OAlkyl) | 71 - 98 |

[2+1] Cyclopropanation Reactions

Radical-Mediated Transformations

The trifluorovinyl group of this compound is susceptible to radical-mediated transformations, most notably in the context of polymerization. The mechanisms of these polymerizations reveal fundamental aspects of the radical reactivity of the trifluorovinyl ether moiety. Radical-initiated polymerizations of trifluorovinyl ethers can be complex, involving various termination and chain-transfer pathways. Key mechanisms include β-scission and hydrogen abstraction, which control the molar mass and structure of the resulting polymer. utoronto.cautoronto.ca While both termination pathways can occur, their prevalence can depend on the specific structure of the monomer. For instance, in the polymerization of 1-(2-phenoxyethoxy)-1,2,2-trifluoroethene, a related monomer, β-scission is the predominant mode of termination and chain transfer. utoronto.ca These radical processes underscore the reactivity of the C=C double bond in the trifluorovinyl group towards radical addition and subsequent rearrangement or transfer reactions.

Thiol-Trifluorovinyl Ether (Thiol-TFVE) Photopolymerization

The photopolymerization of thiol and trifluorovinyl ether (TFVE) functional groups represents a facile and on-demand synthetic route to create semifluorinated polymer networks. acs.org This method leverages the efficient and rapid nature of photo-initiated radical reactions to form cross-linked materials with unique properties. Model reactions utilizing this compound have been instrumental in understanding the underlying mechanisms of this polymerization process. acs.orgresearchgate.net The reaction proceeds with rapid kinetics and achieves high conversion rates, yielding homogeneous polymer networks characterized by narrow glass transitions. acs.org

The fundamental mechanism of the thiol-TFVE photopolymerization is a free-radical chain reaction that proceeds via a step-growth propagation/chain-transfer process. acs.orgillinois.eduresearchgate.net The process is initiated by the generation of thiyl radicals (RS•) from a thiol molecule, typically through UV excitation of a photoinitiator or the thiol itself. illinois.edu

The propagation phase consists of two key steps:

Radical Addition: The highly reactive thiyl radical adds across the carbon-carbon double bond of the trifluorovinyl ether group. researchgate.net This addition follows a regioselective anti-Markovnikov pathway. acs.orgillinois.edu The radical attacks the terminal carbon of the -CF=CF2 group, leading to the formation of a more stable secondary carbon-centered radical intermediate. acs.orgyoutube.com

Chain Transfer: The resulting carbon-centered radical then abstracts a hydrogen atom from another thiol molecule. researchgate.net This step forms the final ether/thioether linkage in the polymer backbone and regenerates a new thiyl radical, which continues the kinetic chain. illinois.eduresearchgate.net

This sequential addition and chain-transfer mechanism continues until the functional groups are consumed, resulting in the formation of a cross-linked polymer network. acs.orgresearchgate.net

The radical processes involved in thiol-TFVE photopolymerization are sensitive to environmental factors, most notably the presence of atmospheric oxygen. Studies based on model reactions between this compound and various thiols have provided clear evidence of an oxygen-induced degradation pathway. acs.orgresearchgate.net Oxygen can interact with the radical intermediates in the polymerization, leading to undesired side reactions that can inhibit polymerization and alter the final properties of the material. This oxygen inhibition is a common challenge in many free-radical polymerizations. To ensure efficient and controlled polymerization, it is often necessary to circumvent this degradation pathway by performing the reactions under an inert gas atmosphere, such as nitrogen or argon. acs.org

Homopolymerization and Copolymerization through Radical Mechanisms

This compound (Ph-TFVE) can undergo homopolymerization and can also be copolymerized with other monomers, such as ethyl vinyl ether (EVE) and vinyl acetate (B1210297) (VAc), via redox-initiated emulsion polymerization. utoronto.cascholaris.ca The polymerization mechanism is noted to be complex, involving significant chain transfer and termination events that influence the final polymer structure and molecular weight. utoronto.cautoronto.ca While copolymerization with monomers like EVE and VAc can lead to significantly higher molar mass polymers, the inherent reactivity of the TFVE group still dictates the dominant mechanistic pathways. scholaris.ca

In radical polymerization, the key processes determining the final polymer are propagation, termination, and chain transfer. cmu.edu

Propagation: This is the chain-growth step where the propagating macroradical successively adds monomer units.

Chain Transfer: This process involves the termination of a growing polymer chain and the initiation of a new one. youtube.com The active radical center is transferred to another molecule, such as a monomer, solvent, or a dedicated chain transfer agent. cmu.eduyoutube.com This pathway is crucial in controlling the molecular weight of the resulting polymer. youtube.com

Termination: This is the cessation of chain growth, which typically occurs through the mutual reaction of two radicals, either by combination or disproportionation. cmu.edu

For the homopolymerization of Ph-TFVE, analysis of the polymer's polydispersity index (PDI), which approaches a value of 2 at low yields, suggests that termination occurs via a disproportionation mechanism. utoronto.ca This unimolecular disproportionation is mechanistically linked to β-scission events. utoronto.ca

| Polymerization Step | Description for Ph-TFVE Polymerization | Primary Consequence |

|---|---|---|

| Propagation | Successive addition of Ph-TFVE monomer to the growing macroradical. | Polymer chain growth. |

| Chain Transfer / Termination | Dominated by β-scission of the propagating radical. | Limits achievable molar mass; results in carboxylic acid end groups. utoronto.ca |

| Termination Mechanism | Evidence points towards a unimolecular disproportionation mechanism. utoronto.ca | Produces polymer chains with a polydispersity index (PDI) approaching 2. utoronto.ca |

Hydrogen abstraction and beta-scission (β-scission) are significant chain transfer reactions that can occur during the radical polymerization of trifluorovinyl ethers. utoronto.cautoronto.ca

Hydrogen Abstraction: This involves the propagating radical abstracting a hydrogen atom from another molecule, often from the pendant side group of the monomer or polymer itself. utoronto.ca This terminates the existing chain and creates a new radical that can initiate further polymerization. utoronto.ca In studies comparing various TFVE monomers, intramolecular hydrogen abstraction from the pendant group was observed for those with ethoxy-ethyl or t-butoxy-ethyl side chains. However, for poly(Ph-TFVE), spectroscopic analysis indicated that hydrogen abstraction from the phenyl group did not occur. scholaris.cautoronto.ca

Beta-Scission (β-Scission): This is a fragmentation reaction where a radical cleaves the bond in the β-position relative to the radical center. For all TFVE homopolymers, including poly(Ph-TFVE), β-scission is a dominant and molar mass–limiting mechanism of chain transfer and termination. scholaris.cautoronto.ca This process results in the formation of carboxylic acid end groups on the polymer chains. utoronto.ca

| Monomer | Pendant Group | Hydrogen Abstraction Observed? | β-Scission Observed? |

|---|---|---|---|

| Ph-TFVE | Phenyl | No scholaris.cautoronto.ca | Yes utoronto.ca |

| Et-TFVE | 2-ethoxy-ethyl | Yes utoronto.ca | Yes utoronto.ca |

| t-Bu-TFVE | 2-t-butoxy-ethyl | Yes utoronto.ca | Yes utoronto.ca |

Intramolecular Radical Rearrangements

While specific investigations into intramolecular radical rearrangements of this compound itself are not widely documented, such reactions are known to occur in structurally similar fluorinated compounds. For instance, the related compound pentafluorosulfanyl trifluorovinyl ether has been shown to undergo a facile and unexpected rearrangement to difluoro(pentafluorosulfanyl)acetyl fluoride (B91410). researchgate.net Spectroscopic evidence suggests this transformation proceeds through a radical mechanism. The proposed pathway involves the cleavage of a bond to form an oxygen-centered radical, which then rearranges to a more stable carbon-centered radical, followed by recombination. researchgate.net This example illustrates the potential for radical rearrangements within this class of fluorinated vinyl ethers, which could potentially serve as an alternative reaction pathway under specific polymerization conditions.

Spectroscopic Evidence for Radical Intermediates

The involvement of radical intermediates in chemical reactions, particularly in polymerization processes of vinyl monomers like trifluorovinyl ethers, is primarily investigated using Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR). scielo.org This technique is uniquely capable of detecting species with unpaired electrons, such as free radicals. syntechinnovation.com Direct detection of highly reactive and short-lived propagating radicals during polymerization can be challenging due to their low steady-state concentrations. mdpi.com

To overcome this limitation, a method known as spin trapping is frequently employed. This involves adding a "spin trap," typically a nitrone or nitroso compound, to the reaction mixture. The transient radical adds to the spin trap to form a much more stable and persistent nitroxide radical, which can be easily detected and characterized by EPR spectroscopy. mdpi.com The resulting EPR spectrum's hyperfine splitting pattern provides detailed information about the structure of the originally trapped radical. mdpi.com

In the context of trifluorovinyl ether polymerization, EPR studies can elucidate key mechanistic steps:

Initiation: Detection of radicals formed from the thermal or photochemical decomposition of an initiator (e.g., AIBN). syntechinnovation.com

Propagation: Characterization of the propagating radical at the end of the growing polymer chain.

Degradation: Monitoring the formation of radicals when the resulting polymer is exposed to thermal or UV irradiation, providing insight into degradation pathways. syntechinnovation.com

While specific EPR studies exclusively focused on this compound are not extensively detailed in the literature, the principles established from studying other vinyl monomers and fluoropolymers are directly applicable. scielo.org The data obtained from such spectroscopic methods are crucial for understanding polymerization kinetics and the structure of the resulting polymers. syntechinnovation.com

Other Significant Reaction Pathways

Hydride Transfer Processes (e.g., Piers–Rubinsztajn Reaction)

Hydride transfer reactions represent a significant pathway for the transformation of ethers. A prominent example is the Piers–Rubinsztajn (P-R) reaction, which facilitates the reductive cleavage of ethers using a hydrosilane in the presence of a potent Lewis acid catalyst, typically tris(pentafluorophenyl)borane (B72294) (B(C₆F₅)₃). mdpi.comresearchgate.net This reaction has found broad application, including the deprotection of aryl-alkyl ethers to yield phenols under remarkably mild conditions. researchgate.netrsc.org

The accepted mechanism for the P-R reaction involves several key steps:

Activation of the Hydrosilane: The Lewis acidic borane catalyst interacts with the hydrosilane (R₃Si-H), withdrawing electron density from the silicon-hydrogen bond and making the hydride more transferable. researchgate.net

Nucleophilic Attack: The oxygen atom of the ether attacks the activated silicon center.

Hydride Transfer and C-O Bond Cleavage: A hydride ion is transferred from the silicon to the carbon atom of the ether's alkyl group. This concerted step leads to the cleavage of the carbon-oxygen bond, generating a silyl ether (Ar-O-SiR₃) and a volatile hydrocarbon byproduct (e.g., methane if the original ether was a methyl ether). researchgate.net

Hydrolysis: The resulting silyl ether can be easily hydrolyzed under mild acidic or fluoride-ion-catalyzed conditions to yield the final phenol (B47542).

This methodology is valued for its high efficiency, mild reaction conditions (often at ambient temperature), and tolerance of various functional groups. mdpi.comrsc.org Although the direct application to this compound itself is not prominently documented, the reaction is generally applicable to aryl ethers, suggesting a potential pathway for the cleavage of the phenyl-oxygen bond. researchgate.net

| Component | Role/Description | Example |

|---|---|---|

| Substrate | Aryl alkyl ether | Anisole (Methoxybenzene) |

| Hydride Source | Hydrosilane | Pentamethyldisiloxane |

| Catalyst | Strong Lewis acid | Tris(pentafluorophenyl)borane (B(C₆F₅)₃) |

| Intermediate | Product of reductive cleavage | Aryl silyl ether |

| Final Product | Product after hydrolysis | Phenol |

| Key Byproduct | Formed from the ether's alkyl group and transferred hydride | Methane |

Hydrolytic Transformations of this compound Derivatives

The hydrolysis of vinyl ethers is a well-established reaction that typically proceeds via an acid-catalyzed mechanism. researchgate.net The generally accepted pathway involves the rate-determining protonation of the β-carbon of the vinyl group, which generates a resonance-stabilized carbocation (oxocarbenium ion). researchgate.net This intermediate is then rapidly attacked by water, and subsequent deprotonation and decomposition of the hemiacetal yield a carbonyl compound and an alcohol. researchgate.netyoutube.com

For derivatives of this compound, the reactivity towards hydrolysis is influenced by several factors:

Electronic Effects: The three fluorine atoms on the vinyl group are strongly electron-withdrawing. This effect destabilizes the carbocation intermediate that would be formed upon protonation, thereby increasing the activation energy for hydrolysis and making the trifluorovinyl group significantly less reactive than a non-fluorinated vinyl ether under acidic conditions.

Resonance Stabilization: The phenoxy group can stabilize the ground state of the vinyl ether through resonance, which can also retard the rate of protonation. researchgate.net

While harsh acidic or basic conditions might eventually lead to the hydrolysis of the ether linkage or the trifluorovinyl group, these compounds are generally more stable towards hydrolysis than their non-fluorinated counterparts. Vapor-phase hydrolysis of vinyl ethers at elevated temperatures using solid acid catalysts has also been reported as a method to produce carbonyl compounds. google.com

Nucleophilic Displacement Reactions on Fluorinated Systems

The electron-deficient nature of the trifluorovinyl group in this compound makes it highly susceptible to attack by nucleophiles. This reaction falls under the category of nucleophilic vinylic substitution (SₙV). researchgate.netpku.edu.cn Due to the presence of fluorine atoms, which are good leaving groups, the reaction typically proceeds via an addition-elimination mechanism.

The general mechanism is as follows:

Nucleophilic Addition: A nucleophile (e.g., an alkoxide, amine, or thiolate) attacks the terminal carbon (β-carbon) of the trifluorovinyl double bond. This step is favored because the fluorine atoms inductively withdraw electron density, making the β-carbon electrophilic.

Formation of a Carbanionic Intermediate: The attack results in the formation of a resonance-stabilized carbanionic intermediate.

Elimination of Fluoride: The intermediate collapses with the elimination of a fluoride ion from the α-carbon, restoring the double bond and resulting in the net substitution of a fluorine atom.

Amines, being effective nucleophiles, react readily with such activated systems to form enamines or substituted amine products. mnstate.edulibretexts.org The reaction is often regioselective, with the nucleophile adding to the terminal carbon.

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Diethylamine ((CH₃CH₂)₂NH) | Substituted Enamine (ArO-CF=CF-N(CH₂CH₃)₂) |

| Alkoxide | Sodium Methoxide (NaOCH₃) | Substituted Vinyl Ether (ArO-CF=CF-OCH₃) |

| Thiolate | Sodium Thiophenoxide (NaSPh) | Substituted Vinyl Thioether (ArO-CF=CF-SPh) |

Polymerization Science and Engineering

Homopolymerization Studies

The synthesis of homopolymers from Ph-TFVE, denoted as poly(Phenyl trifluorovinyl ether) or P(Ph-TFVE), has been investigated using various polymerization techniques. These studies have focused on understanding the initiation mechanisms, and reaction conditions, and achieving control over the resulting polymer's molecular characteristics.

The homopolymerization of Ph-TFVE has been successfully achieved through free-radical polymerization, employing different initiation systems and reaction conditions. Two notable methods are redox-initiated aqueous emulsion polymerization and bulk polymerization initiated by azobisisobutyronitrile (AIBN).

Redox-Initiated Aqueous Emulsion Polymerization: This technique utilizes a redox couple to generate radicals at lower temperatures than thermal initiators. For Ph-TFVE, a common system involves a water-soluble oxidizing agent like potassium persulfate or ammonium (B1175870) persulfate and a reducing agent. rsc.org The polymerization is conducted in an aqueous emulsion, which helps in heat dissipation and control of the polymerization rate. Typically, these polymerizations are carried out for extended periods, often 1 to 2 days, to achieve reasonable monomer conversion. rsc.org The resulting polymer latex is then coagulated, often by adding an acidified alcohol, to isolate the solid polymer. rsc.org

AIBN-Initiated Bulk Polymerization: In this solvent-free approach, the monomer is polymerized directly with a thermally decomposable initiator like AIBN. This method was used to study the polymerization mechanism of Ph-TFVE in the presence of a chain transfer agent, n-butanethiol, at a temperature of 55°C. researchgate.net

The choice of initiation system and conditions can influence the polymerization kinetics and the properties of the final polymer. For instance, emulsion polymerization is a complex heterogeneous process where the locus of polymerization is primarily within the monomer-swollen surfactant micelles. up.ac.za

| Initiation System | Polymerization Type | Typical Conditions | Key Features |

|---|---|---|---|

| Redox Initiator (e.g., Potassium persulfate/Iron(II)/Sodium hydrogensulfite) | Aqueous Emulsion Polymerization | 1 mol % initiator relative to monomer, room temperature. mdpi.com | Allows for polymerization at lower temperatures. |

| AIBN (Azobisisobutyronitrile) | Bulk Polymerization | 55°C, often in the presence of a chain transfer agent. researchgate.net | Solvent-free system. |

Achieving control over the molecular weight and architecture of polymers is crucial for tailoring their properties for specific applications. rsc.orgup.ac.za For fluoropolymers derived from vinyl ethers, this control can be challenging due to the high reactivity of the propagating species. essentialchemicalindustry.org

In the case of Ph-TFVE homopolymerization, studies have shown that the molecular weight of the resulting polymer can be influenced by the polymerization conditions. For example, in aqueous emulsion polymerization, the weight average molar mass of poly(Ph-TFVE) was reported to be around 59,000 g/mol . essentialchemicalindustry.org However, the polydispersity indices (PDIs) were typically between 2.6 and 3.6, indicating a relatively broad molecular weight distribution. essentialchemicalindustry.org

Termination reactions, such as β-scission, have been identified as a significant factor influencing the molecular weight of poly(Ph-TFVE). essentialchemicalindustry.org This process leads to the formation of a terminal double bond and a carbonyl fluoride (B91410) end-group, effectively limiting the chain growth.

While techniques like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are well-established for controlling polymer architecture and achieving narrow molecular weight distributions for a wide range of monomers, their specific application to the homopolymerization of Ph-TFVE is not extensively detailed in the reviewed literature. utoronto.cacjps.org However, the successful application of RAFT to other fluorinated vinyl ethers suggests that similar control could potentially be achieved for Ph-TFVE with appropriate selection of chain transfer agents and reaction conditions. utoronto.ca Cationic polymerization, another powerful tool for vinyl ethers, can also offer pathways to controlled polymer architectures, though its application to Ph-TFVE homopolymerization for this purpose requires further investigation. essentialchemicalindustry.org

Copolymerization Approaches

Copolymerization of Ph-TFVE with other monomers offers a versatile strategy to create a wide array of fluorinated polymers with properties that can be finely tuned by adjusting the comonomer type and composition.

The incorporation of non-fluorinated monomers into a polymer backbone with Ph-TFVE can impart desirable properties such as improved processability, adhesion, and the introduction of functional groups. Studies have successfully demonstrated the radical copolymerization of Ph-TFVE with electron-rich vinyl ethers like ethyl vinyl ether (EVE) and vinyl acetate (B1210297) (VAc). rsc.orgresearchgate.net

These copolymerizations were carried out in bulk using a free radical initiator. rsc.org The reactivity ratios for the copolymerization of Ph-TFVE with EVE and VAc were determined, providing valuable insight into the copolymer composition and monomer sequence distribution. The reactivity ratio (r) of a monomer in a copolymerization reaction indicates the preference of a growing polymer chain ending in that monomer to add another molecule of the same monomer (homopropagation) versus the comonomer (cross-propagation).

For the Ph-TFVE (M1) and EVE (M2) system, the reactivity ratios were found to be r1 = 0.25 ± 0.07 and r2 = 0.016 ± 0.04. rsc.org The low value of r2 suggests that the growing chain ending in an EVE radical has a very low tendency to add another EVE monomer, which is consistent with the fact that EVE does not readily undergo radical homopolymerization. rsc.org The product of the reactivity ratios (r1r2 ≈ 0.004) is close to zero, indicating a strong tendency towards alternation.

In the copolymerization of Ph-TFVE (M1) with VAc (M2), the reactivity ratios were determined as r1 = 0.034 ± 0.04 and r2 = 0.89 ± 0.08. rsc.org The low value of r1 suggests that the Ph-TFVE radical prefers to react with VAc. The r1r2 product is approximately 0.03, again suggesting a tendency toward alternation, though less pronounced than with EVE.

| Comonomer (M2) | r1 (Ph-TFVE) | r2 | r1 * r2 | Copolymerization Tendency |

|---|---|---|---|---|

| Ethyl Vinyl Ether (EVE) | 0.25 ± 0.07 rsc.org | 0.016 ± 0.04 rsc.org | ~0.004 | Strongly Alternating |

| Vinyl Acetate (VAc) | 0.034 ± 0.04 rsc.org | 0.89 ± 0.08 rsc.org | ~0.03 | Alternating |

Copolymerizing Ph-TFVE with other fluorinated monomers is a key strategy for developing materials with enhanced thermal stability, chemical resistance, and unique surface properties. While specific studies on the copolymerization of Ph-TFVE with other fluorinated monomers are not abundant in the provided search results, general principles of fluoropolymer chemistry suggest that it can be copolymerized with common fluoroalkenes such as tetrafluoroethylene (B6358150) (TFE) and chlorotrifluoroethylene (B8367) (CTFE).

The radical copolymerization of various vinyl ethers with CTFE has been shown to produce alternating copolymers. rsc.org This alternating tendency is driven by the electron-donating nature of the vinyl ether and the electron-accepting nature of the fluoroalkene. It is reasonable to expect that Ph-TFVE would exhibit similar behavior when copolymerized with monomers like TFE and CTFE. Emulsion polymerization is a common method for the copolymerization of gaseous fluoroalkenes like TFE and CTFE with vinyl ethers. google.comnih.gov

Furthermore, copolymerization with other perfluoroalkyl vinyl ethers (PAVEs) could be a viable route to modify the properties of the resulting polymer, such as lowering the glass transition temperature or improving flexibility. The copolymerization of TFE with various PAVEs is a well-established industrial process for producing melt-processable fluoroplastics. researchmap.jp

The synthesis of polymers with more complex architectures, such as block and star polymers, allows for the creation of materials with unique morphologies and properties. dntb.gov.ua While the direct synthesis of block or star polymers composed solely of Ph-TFVE is not explicitly detailed in the provided search results, the methodologies for creating such architectures with other vinyl ethers and fluorinated monomers are well-established and can be conceptually applied to Ph-TFVE.

Block Copolymers: Block copolymers consist of two or more distinct polymer chains linked together. The synthesis of fluorinated block copolymers can be achieved through controlled/living polymerization techniques like RAFT. For instance, amphiphilic block copolymers of poly(2,2,2-trifluoroethyl methacrylate)-block-poly(4-vinyl pyridine) have been synthesized by RAFT polymerization. mdpi.com This approach allows for the preparation of a macro-RAFT agent from one monomer, which is then used to initiate the polymerization of the second monomer, leading to a well-defined block structure. Given that vinyl ethers can be polymerized via cationic RAFT polymerization, it is conceivable to synthesize block copolymers containing a P(Ph-TFVE) segment. up.ac.za

Star Polymers: Star polymers consist of multiple polymer arms radiating from a central core. dntb.gov.ua The "arm-first" method in RAFT polymerization is a common approach to synthesize star polymers, where linear polymer arms are first synthesized and then cross-linked with a divinyl monomer to form the core. essentialchemicalindustry.org Another approach is the "core-first" method, where a multifunctional initiator is used to simultaneously grow multiple polymer arms. The synthesis of fluorine-containing star-shaped poly(vinyl ether)s has been reported via living cationic polymerization, where living polymer arms are linked together using a divinyl ether. This suggests that P(Ph-TFVE) arms could potentially be incorporated into star polymer architectures using similar strategies.

Reactivity Ratio Determinations in Copolymerization Systems

Understanding the reactivity ratios of monomers is crucial for predicting copolymer composition and structure. For this compound (Ph-TFVE), these ratios have been determined in bulk free-radical copolymerization systems with common non-fluorinated monomers such as ethyl vinyl ether (EVE) and vinyl acetate (VAc).

The reactivity ratios were calculated to predict the composition of copolymers based on the monomer feed ratios. In the copolymerization with ethyl vinyl ether, the reactivity ratios were determined to be rPh-TFVE = 0.25 ± 0.07 and rEVE = 0.016 ± 0.04. acs.orgresearchgate.net This indicates that the propagating radical of Ph-TFVE has a preference for adding another Ph-TFVE monomer over an EVE monomer, while the EVE radical has a very low tendency to add another EVE monomer. The product of the reactivity ratios (rPh-TFVE * rEVE ≈ 0.004) suggests a tendency towards alternating copolymerization, although the system is not perfectly alternating. Copolymers of Ph-TFVE and EVE tend to be enriched with Ph-TFVE, especially at lower feed fractions of Ph-TFVE. acs.org

In the case of copolymerization with vinyl acetate, the reactivity ratios were found to be rPh-TFVE = 0.034 ± 0.04 and rVAc = 0.89 ± 0.08. acs.orgresearchgate.net These values suggest that the Ph-TFVE radical strongly prefers to cross-propagate with VAc, while the VAc radical shows a slight preference for adding another VAc monomer. acs.org The low value of rPh-TFVE indicates that it is unlikely to add another Ph-TFVE monomer when a VAc monomer is available.

| Monomer 1 (M1) | Monomer 2 (M2) | Reactivity Ratio (r1) | Reactivity Ratio (r2) |

|---|---|---|---|

| This compound (Ph-TFVE) | Ethyl vinyl ether (EVE) | 0.25 ± 0.07 | 0.016 ± 0.04 |

| This compound (Ph-TFVE) | Vinyl acetate (VAc) | 0.034 ± 0.04 | 0.89 ± 0.08 |

Advanced Polymerization Methodologies

Advanced polymerization techniques offer enhanced control over polymer architecture, molecular weight, and functionality. Several modern methods have been explored for this compound and its derivatives.

Photopolymerization offers a rapid, on-demand route to polymer synthesis. A significant development in this area is the thiol-trifluorovinyl ether (thiol-TFVE) photopolymerization. acs.orgresearchgate.net This reaction proceeds through a free-radical mechanism involving the anti-Markovnikov addition of a thiyl radical to the trifluorovinyl ether double bond. acs.orgresearchgate.net

The process is initiated by a photoinitiator that generates thiyl radicals upon exposure to UV light. These radicals then add across the C=C bond of the this compound. This is followed by a chain transfer step where the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, regenerating a thiyl radical which continues the kinetic chain. researchgate.net This step-growth mechanism leads to the formation of semifluorinated polymer networks. acs.org

Research has shown that this method features rapid kinetics and achieves high monomer conversions. acs.orgresearchgate.net The resulting semifluorinated ether/thioether networks exhibit valuable properties, including hydrophobicity, tunable glass transition temperatures (Tg), and enhanced mechanical toughness compared to analogous non-fluorinated thiol-ene polymers. acs.orgresearchgate.net It was also noted that the reaction is sensitive to oxygen, and performing it under an inert atmosphere can prevent an oxygen-induced degradation pathway. acs.orgresearchgate.net

Controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP), are powerful methods for synthesizing well-defined polymers with controlled molecular weights and low dispersity. wikipedia.orgwikipedia.orgwikipedia.org These methods rely on establishing a dynamic equilibrium between active propagating radicals and dormant species. wikipedia.orgwikipedia.orgwikipedia.org

ATRP utilizes a transition metal complex (e.g., copper, iron, ruthenium) to reversibly activate and deactivate the polymer chains through a halogen atom transfer process. wikipedia.org RAFT polymerization employs a thiocarbonylthio compound as a chain transfer agent to mediate the polymerization via a reversible chain-transfer process. wikipedia.org NMP uses stable nitroxide radicals to reversibly trap the propagating polymer chains, forming dormant alkoxyamines. wikipedia.org While these techniques are widely applied to a variety of monomers, including styrenes and acrylates, their specific application to the controlled radical polymerization of this compound is not extensively documented in the available literature.

Step-growth polymerization provides a route to high-performance polymers, and monomers derived from this compound have been successfully employed in such syntheses. A key example involves the use of bis(trifluorovinyloxy)biphenyl, a derivative where two this compound units are linked. This bifunctional monomer can undergo step-growth polymerization with various bisphenols. nsf.gov

The polymerization is typically a base-catalyzed condensation reaction. This process yields a class of materials known as fluorinated arylene vinylene ethers (FAVE). nsf.gov The resulting polymers incorporate the rigid aromatic structures from the bisphenols and the fluorinated segments from the trifluorovinyl ether derivative into the polymer backbone. This combination leads to polymers with high thermal stability. Furthermore, the chemistry allows for the creation of polymers with controlled terminal and enchained fluoroalkenylenes, which can serve as reactive sites for subsequent post-polymerization modifications, such as chain extension or crosslinking. nsf.gov

Emulsion polymerization is a robust technique for producing high molecular weight polymers at fast polymerization rates. This compound (Ph-TFVE) has been successfully homopolymerized using an aqueous emulsion polymerization method. sigmaaldrich.com

In a typical procedure, the polymerization is conducted in water using a surfactant, such as sodium dodecyl sulfate, to stabilize the monomer droplets and polymer particles. A redox initiator system, for instance, composed of potassium persulfate, iron (II), and sodium hydrogensulfite, is used to generate radicals at moderate temperatures. sigmaaldrich.com This method has been used to synthesize poly(this compound), which is obtained as a white powder with a glass transition temperature (Tg) of 23°C. The polydispersity indices (PDIs) for polymers produced via this method are typically in the range of 2.6 to 3.6, with lower PDIs achieved at lower polymerization temperatures. sigmaaldrich.com

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of phenyl trifluorovinyl ether, offering unparalleled atomic-level information about its structure and environment.

Fluorine-19 NMR for Structural and Mechanistic Analysis

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally powerful tool for analyzing fluorinated organic molecules like this compound. The ¹⁹F nucleus possesses a natural abundance of 100% and a high gyromagnetic ratio, rendering it highly sensitive for NMR detection. One of the most significant advantages of ¹⁹F NMR is its wide chemical shift range, which typically spans over 800 ppm. This broad range minimizes signal overlap and enhances the resolution of individual fluorine environments within a molecule.

For this compound, the three fluorine atoms on the vinyl group are expected to exhibit distinct chemical shifts due to their different spatial orientations and coupling interactions. The geminal and vicinal couplings between the fluorine atoms (²JFF and ³JFF) provide critical information for assigning the signals and confirming the trifluorovinyl structure. Furthermore, long-range couplings to the protons of the phenyl group (⁴JHF and ⁵JHF) can also be observed, offering further structural confirmation.

The high sensitivity of ¹⁹F NMR also makes it an ideal technique for studying reaction mechanisms and kinetics involving this compound. Changes in the chemical shifts and coupling constants of the fluorine nuclei can be monitored to track the progress of a reaction, identify intermediates, and elucidate the stereochemical outcomes of chemical transformations.

Table 1: Representative ¹⁹F NMR Chemical Shift Ranges for Fluoroalkenes

| Fluorine Environment | Typical Chemical Shift Range (ppm vs. CFCl₃) |

|---|---|

| F-C=C (geminal to another F) | -80 to -130 |

| F-C=C (cis to a substituent) | -130 to -160 |

| F-C=C (trans to a substituent) | -160 to -190 |

Proton and Carbon-13 NMR for Molecular Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for characterizing the hydrocarbon portion of the this compound molecule.

In the ¹H NMR spectrum, the protons of the phenyl group are expected to appear in the aromatic region, typically between 7.0 and 7.5 ppm. The splitting pattern of these signals can provide information about the substitution pattern on the aromatic ring, which in this case is monosubstituted. The integration of the signals would correspond to the five protons of the phenyl group.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atoms of the phenyl group will resonate in the aromatic region (typically 110-160 ppm). The carbon attached to the oxygen atom (ipso-carbon) is expected to be shifted downfield due to the deshielding effect of the oxygen. The carbons of the trifluorovinyl group will also exhibit characteristic chemical shifts, and their signals will be split due to coupling with the attached fluorine atoms (¹JCF, ²JCF). These C-F coupling constants are valuable for structural assignment.

Although specific, publicly available ¹H and ¹³C NMR data for this compound are limited, general chemical shift ranges for similar structural motifs can be used for prediction.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (ortho, meta, para) | 7.0 - 7.5 | Multiplet |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Environment | Predicted Chemical Shift (ppm) | Expected C-F Coupling |

|---|---|---|

| Aromatic C-O (ipso) | 150 - 160 | Small or no coupling |

| Aromatic C-H | 115 - 130 | Small or no coupling |

| Vinyl C-O | 140 - 150 | Large ¹JCF and ²JCF |

| Vinyl C-F₂ | 120 - 130 | Large ¹JCF and ²JCF |

Quantitative NMR for Compositional Analysis

Quantitative NMR (qNMR) is a powerful method for determining the concentration or purity of a substance without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei. For fluorinated compounds, ¹⁹F qNMR is particularly advantageous due to its high sensitivity and the absence of background signals in most samples.

In the context of polymers derived from this compound, ¹⁹F qNMR can be employed to determine the monomer conversion during polymerization, the composition of copolymers, and the concentration of end-groups. By integrating the signals of the fluorine atoms in the polymer and comparing them to the signals of the unreacted monomer or an internal standard, a precise quantification of the polymer's composition can be achieved. This is crucial for controlling the properties of the resulting fluoropolymers.

Vibrational Spectroscopy (Infrared and Fourier-Transform Infrared)

Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of chemical bonds.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the C-F bonds of the trifluorovinyl group, the C=C double bond, the C-O-C ether linkage, and the aromatic C-H and C=C bonds of the phenyl group. The strong absorptions corresponding to the C-F stretching vibrations are typically found in the region of 1100-1350 cm⁻¹. The C=C stretching of the vinyl group and the aromatic ring will appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively. The C-O-C ether stretch is expected in the 1200-1250 cm⁻¹ range.

While a specific, publicly available IR spectrum for this compound is not readily accessible, the expected absorption bands can be predicted based on characteristic group frequencies.

Table 4: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3030 - 3100 | Medium |

| C=C Stretch (Vinyl) | 1630 - 1650 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-O-C Stretch (Ether) | 1200 - 1250 | Strong |

| C-F Stretch | 1100 - 1350 | Very Strong |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. This method is particularly relevant for studying the polymerization of vinyl monomers like this compound, which often proceeds via radical mechanisms.

During the radical polymerization of this compound, EPR spectroscopy can be used to detect and identify the propagating radical species. The interaction of the unpaired electron with nearby magnetic nuclei, such as ¹⁹F and ¹H, leads to hyperfine splitting in the EPR spectrum. The analysis of this splitting pattern can provide detailed information about the structure and conformation of the radical, including the distribution of the unpaired electron density. This information is crucial for understanding the polymerization mechanism and the factors that control the polymer's microstructure.

Chromatographic Techniques for Polymer Analysis (e.g., Gel Permeation Chromatography)

For the analysis of polymers derived from this compound, chromatographic techniques are essential for determining molecular weight and molecular weight distribution. Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the most common method used for this purpose.

GPC separates polymer molecules based on their hydrodynamic volume in solution. The polymer sample is dissolved in a suitable solvent and passed through a column packed with a porous gel. Larger polymer chains are excluded from the pores and elute first, while smaller chains can penetrate the pores and have a longer retention time. By calibrating the column with polymer standards of known molecular weight, the molecular weight distribution of the unknown polymer sample can be determined. This information is critical as the mechanical and physical properties of a polymer are highly dependent on its molecular weight and polydispersity.

Thermal Analysis Techniques (e.g., Differential Scanning Calorimetry)

Differential Scanning Calorimetry (DSC) is a principal thermal analysis technique used to measure the heat flow associated with thermal transitions in a material as a function of temperature. For a monomer like this compound, DSC could theoretically be used to determine properties such as its boiling point, heat of vaporization, and any potential phase transitions in its solid state.

While specific DSC thermograms for this compound monomer are not readily found, the thermal behavior of polymers synthesized from trifluorovinyl ether monomers provides insight into the compound's inherent thermal stability. For instance, silicone resins containing trifluorovinyl ether groups have been studied, and their curing process, which involves the [2+2] cyclodimerization of the trifluorovinyl ether groups to form a perfluorocyclobutane structure, has been analyzed using DSC. cnrs.fr This reaction is a key aspect of the thermal behavior of trifluorovinyl ether-containing materials.

Polymers derived from trifluorovinyl aryl ether monomers, such as perfluorocyclobutane (PFCB) aromatic ether polymers, are known for their high thermal stability. researchgate.net DSC studies on these polymers show variable glass transition temperatures (Tg), often in the range of 87 to 106 °C, depending on the specific polymer structure. researchgate.net The impressive degradation temperatures of these polymer systems, often up to 450 °C, are attributed to the strong carbon-fluorine bonds and the stable aromatic and ether linkages. researchgate.net Although this data pertains to the polymer, it underscores the thermal robustness imparted by the trifluorovinyl ether moiety.

The general thermal stability of fluorinated vinyl ether monomers is often noted in the literature, highlighting their suitability for creating high-performance polymers. researchgate.net

Table 1: Representative Thermal Properties of Polymers Containing Trifluorovinyl Ether Moieties

| Polymer System | Thermal Transition | Temperature (°C) | Reference |

| Perfluorocycloalkenyl (PFCA) Aryl Ether Polymers | Glass Transition (Tg) | 87 - 106 | researchgate.net |

| Silicone Resin with Trifluorovinyl Ether Groups | Curing Onset | Not Specified | cnrs.fr |

Note: This table presents data for polymers containing the trifluorovinyl ether functional group, as direct DSC data for the this compound monomer is not available in the searched literature.

Surface Science Methodologies (e.g., Atomic Force Microscopy)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information about surfaces at the nanoscale. For a compound like this compound, AFM could be used to study its adsorption and film-forming properties on various substrates.

Direct AFM imaging of this compound as a monomeric film is not described in the available literature. However, the surface properties of materials incorporating fluorinated vinyl ethers are a significant area of research. Fluorinated polymers are well-known for their low surface energy, leading to hydrophobic and oleophobic properties.

Studies on fluorinated vinyl ether monomers indicate they possess low surface energy, which is a desirable characteristic for applications in coatings and surface modifiers. researchgate.net The presence of fluorine atoms contributes to this property. Research on silicone elastomers modified with perfluorinated ether has shown a significant reduction in surface energy, from approximately 22 mJ/m² to about 8 mJ/m², with the migration of the perfluorinated ether to the surface. lehigh.edu

AFM is a valuable tool for characterizing the surface morphology, topography, and texture of thin films. chalcogen.ro For instance, it has been used to study the surface of nanostructured zinc aluminum oxide thin films, providing data on average roughness, peak-to-valley height, and other textural parameters. chalcogen.roresearchgate.net While not directly on this compound, these studies demonstrate the capability of AFM to characterize the surfaces of thin films, a methodology that would be applicable to studying this compound if deposited on a substrate.

Table 2: Surface Properties of Materials Related to this compound

| Material | Property | Method | Finding | Reference |

| Fluorinated Vinyl Ether Monomers | Surface Energy | Not Specified | Low surface energy | researchgate.net |

| Perfluorinated Ether Modified Silicone Elastomer | Surface Energy | Contact Angle | Reduced from 22 to 8 mJ/m² | lehigh.edu |

| Zinc Aluminum Oxide Thin Films | Surface Morphology | AFM | Characterization of roughness and grain size | chalcogen.roresearchgate.net |

Note: This table provides context on the surface properties of related fluorinated materials and the application of relevant techniques, as direct AFM studies on this compound monomer were not found in the searched literature.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a powerful approach to map out the energetic landscapes of chemical reactions, identifying transition states and intermediates to clarify step-by-step mechanisms. For phenyl trifluorovinyl ether and its derivatives, these calculations have been crucial in understanding several key transformations.

One of the most important reactions of aryl trifluorovinyl ethers is their thermal [2+2] cyclodimerization to form perfluorocyclobutyl (PFCB) linkages. Computational studies, often complementing experimental work, have confirmed that this polymerization proceeds through a radical-mediated mechanism. researchgate.netnih.gov The first step involves the formation of a diradical intermediate, a process that has been computationally modeled to understand the energetics and feasibility of the reaction pathway. researchgate.net

Another significant reaction is the thiol-ene photopolymerization, where a thiol adds across the trifluorovinyl double bond. The mechanism for this reaction has been elucidated using model reactions involving this compound. researchgate.net These studies confirm an anti-Markovnikov addition of a thiyl radical to the trifluorovinyl ether group. researchgate.netwikipedia.org Computational modeling helps to understand the regioselectivity of this addition and to identify potential side reactions, such as an oxygen-induced degradation pathway which can be mitigated by performing the reaction under an inert atmosphere. researchgate.net

Furthermore, quantum chemistry has been used to explain the stability and utility of important synthetic intermediates derived from PTVE. For instance, ab initio calculations were performed on [p-((trifluorovinyl)oxy)phenyl]lithium, a versatile reagent formed by metal-halogen exchange. acs.orgresearchgate.net These calculations, at the MP2/6-31G//6-31G level of theory, revealed that the trifluorovinyloxy substituent provides significant stabilization to the carbanion, making it approximately 10 kcal/mol more stable than its methoxy-substituted analogue. acs.orgresearchgate.net This theoretical insight supports the experimental observation of its high utility in synthesizing a wide array of new trifluorovinyl ether monomers. acs.org

| Reaction Type | Key Findings from Computational Studies | Computational Methods Used | References |

| Thermal [2+2] Cyclodimerization | Elucidation of a radical-mediated mechanism involving diradical intermediates. | Kinetic studies, Hammett equation analysis. | researchgate.netnih.gov |

| Thiol-ene Photopolymerization | Confirmation of an anti-Markovnikov radical addition mechanism. Identification of an oxygen-induced degradation pathway. | Characterization via NMR and FTIR compared with model reactions. | researchgate.net |

| Formation of Organometallic Reagents | The trifluorovinyloxy group stabilizes the adjacent carbanion in [p-((trifluorovinyl)oxy)phenyl]lithium by ~10 kcal/mol. | Ab initio calculations (MP2/6-31G//6-31G). | acs.orgresearchgate.net |

Molecular Modeling of Reactivity and Selectivity

Molecular modeling extends beyond mechanism elucidation to predict how changes in molecular structure affect reactivity and selectivity. For this compound systems, this has been particularly useful in understanding the influence of substituents on polymerization reactions.

In the thermal cyclodimerization of para-substituted aromatic trifluorovinyl ethers, kinetic studies have shown that the nature of the substituent on the phenyl ring significantly impacts the reaction rate. researchgate.netnih.gov Electron-withdrawing groups were found to slow the rate of cyclodimerization. researchgate.netnih.gov This effect was quantified using the Hammett equation, which yielded negative reaction constants (ρ = -0.46 at 120°C and -0.59 at 130°C). researchgate.netnih.gov This indicates the buildup of positive charge in the transition state, consistent with a mechanism where the trifluorovinyl ether acts as an electron-accepting group. Such studies allow for the tuning of monomer reactivity by altering the electronic properties of the substituents. researchgate.net

Computational studies have also been employed to understand the selective copolymerization of different aryl trifluorovinyl ether (TFVE) monomers. researchgate.net By modeling the reactions of electron-rich and electron-poor TFVE monomers, researchers can confirm that selective [2+2] cyclo-copolymerization can lead to the formation of segmented copolymers in a single polymerization step. researchgate.net This predictive capability is essential for designing copolymers with specific blocky structures and, consequently, tailored material properties.

Selectivity has also been explored in nucleophilic addition-elimination reactions. When substituted phenols react with aryl trifluorovinyl ethers, the steric bulk of the nucleophile can influence the stereochemistry of the resulting vinyl ether product. For example, installing bulky groups in the ortho position of the phenol (B47542) nucleophile leads to the preferential formation of the (Z)-isomer of the product. This stereoselectivity can be rationalized through molecular models that account for steric hindrance in the transition state.

| Reaction | Influencing Factor | Observation | Modeling Insight | References |

| Thermal Cyclodimerization | para-substituent on phenyl ring | Electron-withdrawing groups decrease the reaction rate. | Hammett analysis shows negative ρ values, indicating positive charge buildup in the transition state. | researchgate.netnih.gov |

| Cyclo-copolymerization | Monomer electronic properties | Copolymerization of electron-rich and electron-poor TFVE monomers. | Confirms the formation of segmented (blocky) copolymers in a one-pot reaction. | researchgate.net |

Prediction and Rational Design of this compound Systems

A primary goal of computational chemistry is the rational design of new molecules and materials with desired functionalities. By predicting properties before synthesis, researchers can target specific applications more efficiently. This approach has been applied to this compound systems to create advanced polymers for electronics and energy applications.

One area of focus is the development of novel fluoropolymers for proton exchange membranes (PEMs) in fuel cells. utoronto.ca Computational modeling can help in the design of aromatic trifluorovinyl ether monomers that, upon polymerization, create polymers with optimal properties for proton transport and stability. This includes designing monomers with specific acid functionalities that lead to ionomers with high thermal stability and acidity.

The rational design of materials for microelectronics is another key application. For example, a siloxane star oligomer functionalized with trifluorovinyl ether groups was designed and synthesized. mdpi.com Computational predictions can guide the choice of the core structure and the length of the siloxane arms to achieve specific properties. Upon thermal curing via cyclodimerization of the trifluorovinyl ether groups, this material forms a transparent, flexible film with a low dielectric constant and high UV absorption, making it a promising candidate for UV-blocking coatings and matrix resins in microelectronic devices. mdpi.com

This predictive power is rooted in the ability of quantum chemical calculations to estimate reaction pathways and energies for unknown reactions and to guide catalyst design. researchgate.net This allows for the exploration of synthetic routes to complex molecules and polymers on a computer, saving significant time and resources that would otherwise be spent on trial-and-error experiments. The overarching strategy is to use computational insights to establish structure-property relationships that guide the synthesis of new this compound systems with precisely controlled characteristics. researchgate.netwinterfluorineconference.com

Derived Materials and Advanced Applications

Perfluorocyclobutane (PFCB) Aryl Ether Polymers

The thermal cyclodimerization of the trifluorovinyl ether group forms the distinctive perfluorocyclobutyl ring that links aryl ether units, creating polymers with a unique combination of properties. nih.govnih.gov This versatile chemistry allows for the creation of a wide range of materials, from thermoplastics to thermosets and elastomers, by tailoring the structure of the trifluorovinyl ether monomers. researchgate.netclemson.edu

Materials for Advanced Electronic Components

PFCB aryl ether polymers derived from trifluorovinyl ethers have garnered significant attention for their potential use in high-performance electronic devices, largely due to their low dielectric constants (Dk) and low dissipation factors (Df). nih.gov These properties are essential for insulating materials in the microelectronics and wireless communication industries to minimize signal delay and power loss, especially at high frequencies. researchgate.net

The incorporation of fluorine and the creation of microporosity are key strategies to lower the dielectric properties of these polymers. nih.gov Research has shown that polymers synthesized from monomers with rigid, three-dimensional structures can create intrinsic microporosity. For instance, a microporous PFCB aryl ether polymer derived from tetrakis(4-((1,2,2-trifluorovinyl)oxy)phenyl)methane exhibited a low dielectric constant of 2.36 and a dissipation factor of 1.29 × 10⁻³ at 5 GHz. nih.govgoogle.com Similarly, a polymer created from a monomer featuring a rigid adamantyl group and benzocyclobutene groups showed a low Dk of 2.38 and a dielectric loss of less than 0.001 over a wide frequency range. nih.govepa.gov

The combination of the PFCB moiety with other polymer systems, such as polyimides, has also been explored to create materials with superior dielectric performance and thermal stability. PFCB-containing polyimides have demonstrated dielectric permittivity as low as 2.50 and dielectric loss of 0.0035 at 10 GHz. researchgate.net These materials also exhibit excellent durability under humid conditions, with a PFCB biphenyl (B1667301) ether-based polyimide showing an extremely low water uptake of 0.065%, which helps maintain its low k value even in moist environments. Current time information in Bangalore, IN.

Table 1: Dielectric Properties of Various PFCB-Based Polymers

| Polymer System | Dielectric Constant (Dk) | Dielectric Loss (Df) | Frequency | Reference |

|---|---|---|---|---|

| Microporous PFCB from Tetraphenylmethane Monomer | 2.36 | 1.29 × 10⁻³ | 5 GHz | nih.govgoogle.com |

| PFCB with Adamantyl and Benzocyclobutene Groups | 2.38 | <0.001 | Wide Range | nih.govepa.gov |

| PFCB-Containing Polyimide | 2.50 | 0.0035 | 10 GHz | researchgate.net |

| Resveratrol-based PFCB Network | 2.45 - 2.52 | 2.2 × 10⁻³ - 2.6 × 10⁻³ | 5 GHz | researchgate.net |

Materials for Optical Applications

PFCB aryl ether polymers are highly valued for optical and photonic applications due to their excellent optical transparency, low optical loss, low birefringence, and tunable refractive indices. researchgate.net The substitution of C-H bonds with more stable C-F bonds reduces absorption losses, particularly in the near-infrared (near-IR) region, which is critical for telecommunications. osti.gov

The thermal polymerization of bifunctional and trifunctional aryl trifluorovinyl ether monomers yields materials with low transmission loss suitable for optical communication. rsc.org For example, plastic optical fibers made from PFCB polymers have demonstrated low attenuation loss, with values as low as 0.083 dB/cm at 910 nm. nih.gov Copolymerization can further reduce this optical loss. nih.gov

A key advantage of these polymers is their exceptionally low birefringence, which is the difference in refractive index between different polarizations of light. Birefringence in spin-coated films of PFCB polymers has been measured to be less than 0.001, a critical property for maintaining signal integrity in waveguide devices. nih.govosti.gov The refractive indices of these polymers can be tuned, typically falling within the range of 1.44 to 1.50, by altering the aromatic content of the polymer backbone. nih.gov Furthermore, doping these polymers with rare-earth elements, such as erbium, opens the door to creating active optical components like amplifiers and lasers. dntb.gov.ua

Table 2: Optical Properties of Select PFCB Aryl Ether Polymers

| Polymer | Property | Value | Reference |

|---|---|---|---|

| PTFVON (plastic optical fiber) | Attenuation Loss | 0.083 dB/cm at 910 nm | nih.gov |

| PTFVON (plastic optical fiber) | Attenuation Loss | 0.227 dB/cm at 1550 nm | nih.gov |

| PTFVON (spin-coated film) | Birefringence (Δn) | 0.0005 | nih.govosti.gov |

| PTFVOB (spin-coated film) | Refractive Index | 1.4446 | nih.gov |

Development of Thermosetting and Cross-linked Polymer Systems

The trifluorovinyl ether (TFVE) group is a thermally cross-linkable moiety that enables the formation of robust thermosetting polymer networks. 20.210.105 The [2π+2π] cycloaddition reaction of TFVE groups proceeds at elevated temperatures (typically above 150°C) to form highly stable perfluorocyclobutyl (PFCB) cross-links. researchgate.net20.210.105 This process is advantageous as it does not require catalysts or initiators and does not produce any volatile byproducts, leading to the formation of dense, void-free networks. researchgate.netsci-hub.se

Cross-linking significantly enhances the properties of the resulting polymers. The formation of a three-dimensional network restricts the mobility of polymer chains, leading to higher glass transition temperatures (Tg), improved thermal stability, and enhanced mechanical properties. 20.210.105researchgate.net For example, cross-linked poly(methyl methacrylate) containing PFCB moieties exhibited a thermal decomposition temperature 47°C higher than that of pure PMMA. 20.210.105

The cross-link density can be controlled by the concentration of the trifunctional or multifunctional TFVE monomers used in the polymerization. researchgate.netrsc.org This allows for the tailoring of the final material's properties to suit specific applications, such as high-temperature adhesives, coatings, and matrix resins for composites. researchgate.netoup.com The introduction of PFCB cross-links has been shown to improve the insulating properties of polymers, significantly reducing leakage current in dielectric applications. researchgate.net

Elastomeric Polymer Systems

While rigid plastics and thermosets are common outcomes of PFCB chemistry, the trifluorovinyl ether group can also be used to create or cure elastomeric materials. Most fluoroelastomers are synthesized by the radical copolymerization of various fluoroalkenes. The incorporation of reactive monomers, such as those containing trifluorovinyl ether groups, provides sites for curing or cross-linking, which is essential for developing a stable elastomeric network.

A notable application is in the creation of fluorosilicone rubber. Polysiloxane containing trifluorovinyl aryl ether (Si-TFVE) in its side chains can be used as a base gum. sci-hub.se Through a thermal cycloaddition reaction, the TFVE groups cyclize to form PFCB cross-links, vulcanizing the rubber without the need for traditional vulcanizing agents or producing by-products. sci-hub.se This process results in a high-temperature vulcanized fluorosilicone rubber with mechanical and thermal properties comparable to conventionally cured silicone rubbers. sci-hub.sedntb.gov.ua The resulting fluorosilicone rubber (Si-PFCB) exhibits good thermal stability, with a glass transition temperature around -120°C, and excellent heat resistance. sci-hub.se The mechanical properties, such as tensile strength and tear strength, are comparable to those of common high-temperature vulcanized silicone rubbers. sci-hub.sedntb.gov.ua

Organosilicon-Containing Fluoropolymers

The integration of the perfluorocyclobutyl aryl ether structure into organosilicon polymers creates hybrid materials that leverage the benefits of both chemistries. These materials combine the high thermal stability, flexibility, and gas permeability of polysiloxanes with the hydrophobicity, chemical resistance, and unique dielectric properties imparted by the fluorinated PFCB groups. nih.gov

Integration into Silicone Resins and Polysiloxane Networks

Trifluorovinyl ether groups can be incorporated into silicone resins and polysiloxane networks through several synthetic routes. One common method is the co-hydrolysis and polycondensation of a trifluorovinyl ether-functionalized alkoxysilane, such as {4-[trifluorovinyl(oxygen)]phenyl}methyldiethoxysilane, with other methyl alkoxysilane monomers. The resulting silicone resin contains pendant TFVE groups that can be thermally cured.

The curing process involves two key reactions: the continued condensation of residual silanol (B1196071) (Si-OH) groups and, at higher temperatures, the [2+2] cyclodimerization of the TFVE groups to form PFCB cross-links. This dual curing mechanism results in a highly cross-linked, three-dimensional network. sci-hub.se The formation of the PFCB structure significantly enhances the thermal stability of the silicone resin compared to a standard methyl silicone resin. It also improves the hydrophobicity of the material, as evidenced by increased water contact angles.

These hybrid organosilicon-fluoropolymers show promise as high-performance dielectric materials. A cross-linked network derived from a siloxane oligomer with TFVE groups (Si-PFCB) demonstrated a low dielectric constant of 2.33 and high thermostability, with a 5% weight loss temperature of 472°C. Dendrimeric organosiloxane macromolecules with a cyclic siloxane core and TFVE arms have also been synthesized, which upon thermal cross-linking, yield materials with ultra-low dielectric constants (2.35 at 30 MHz) and very low water uptake.

Table 3: Properties of Organosilicon Fluoropolymers

| Polymer System | Property | Value | Reference |

|---|---|---|---|

| Cross-linked Siloxane Network (Si-PFCB) | Dielectric Constant | 2.33 at 30 MHz | |

| Cross-linked Siloxane Network (Si-PFCB) | 5% Weight Loss Temp. | 472 °C | |

| Dendrimeric Organosiloxane (D4-PFCB) | Dielectric Constant | 2.35 at 30 MHz | |

| Dendrimeric Organosiloxane (D4-PFCB) | Water Uptake | <0.11% after 100h in boiling water | |

| Fluorosilicone Rubber (Si-PFCB) | Glass Transition Temp. (Tg) | -120 ± 5 °C | sci-hub.se |

Bio-Derived Materials Development

The integration of renewable resources into the production of high-performance fluoropolymers is an emerging area of research. While phenyl trifluorovinyl ether itself is not directly derived from biomass, the trifluorovinyl ether moiety it contains is being incorporated into bio-based molecules to create novel, partially bio-derived polymers. This strategy combines the desirable properties of fluoropolymers, such as thermal stability and chemical resistance, with the sustainability of renewable feedstocks.

Lignin, a complex aromatic biopolymer, is a key source of phenolic platform chemicals like vanillin (B372448) and eugenol. the-innovation.orgresearchgate.netnih.gov Researchers have successfully functionalized these bio-derived phenols with trifluorovinyl ether groups, transforming them into polymerizable monomers.

For instance, eugenol, a compound readily available from sources like clove oil, has been used to synthesize a new norbornene monomer containing a trifluorovinyl ether group. mdpi.com This bio-based monomer can undergo ring-opening metathesis polymerization (ROMP) to produce a polynorbornene. researchgate.net The resulting polymer can then be thermally cross-linked at temperatures above 150°C through the [2+2] cycloaddition of the trifluorovinyl ether groups, forming a stable perfluorocyclobutane network. researchgate.net This process yields a material with high thermal stability (5% weight loss temperature of 412°C) and good optical transparency. researchgate.net

Semifluorinated Polymer Networks

Semifluorinated polymer networks represent a class of materials that strategically combine fluorinated and non-fluorinated segments to achieve a unique balance of properties. The use of this compound and its derivatives has been pivotal in the development of these networks, particularly through photo-initiated polymerization reactions.

A significant advancement in this area is the development of thiol-trifluorovinyl ether (thiol-TFVE) photopolymerization. researchgate.netresearchgate.net This method provides a facile and on-demand synthetic route to create homogeneous semifluorinated polymer networks. The reaction proceeds via an anti-Markovnikov addition of a thiyl radical to the trifluorovinyl ether group. researchgate.netresearchgate.net Model studies using this compound have been instrumental in elucidating the mechanism of this reaction. researchgate.netresearchgate.net These studies, characterized by 19F NMR, 1H NMR, and FTIR, have also revealed a potential oxygen-induced degradation pathway, which can be avoided by conducting the reaction under an inert atmosphere. researchgate.netresearchgate.net

The photopolymerization of difunctional TFVE monomers with multifunctional thiols proceeds with rapid kinetics and achieves high conversion rates. researchgate.netresearchgate.net This process results in the formation of uniform polymer networks with distinct glass transition temperatures. researchgate.netresearchgate.net

The properties of these semifluorinated networks are markedly superior to their purely hydrogenated analogues. The incorporation of the semifluorinated ether/thioether linkage leads to materials that are not only hydrophobic but also exhibit enhanced mechanical toughness. researchgate.net Compared to a structurally similar thiol-ene material, the thiol-TFVE networks show significant improvements:

| Property | Improvement Factor |

| Strain at Break | 2-fold increase |

| Stress at Break | 4-fold increase |

| Toughness | >5-fold increase |

These enhanced mechanical properties, along with a tunable glass transition temperature, are attributed to the higher rigidity, hydrogen-bonding capacity, and stronger carbon-carbon bonds of the semifluorinated ether/thioether linkage compared to its hydrogenated counterpart. researchgate.net

Hyperbranched Polyfluorinated Architectures

Hyperbranched polymers are three-dimensional macromolecules characterized by a densely branched structure and a high density of terminal functional groups. frontiersin.org This unique architecture imparts properties such as low viscosity and high solubility. frontiersin.org The incorporation of fluorine into these structures, often facilitated by monomers like this compound, leads to materials with enhanced thermal and mechanical properties suitable for specialized applications.

The synthesis of hyperbranched polymers typically involves the polymerization of ABx-type monomers. frontiersin.org While direct polymerization of an ABx monomer containing a trifluorovinyl ether group is one approach, a more common strategy involves the post-functionalization of a pre-formed hyperbranched polymer.

A notable example involves the creation of a highly fluorinated hyperbranched aromatic polyester (B1180765) from an AB2-type monomer. researchgate.netacs.org This polyester is then post-functionalized with thermally cross-linkable aromatic trifluorovinyl ethers. researchgate.netacs.org This subsequent modification is crucial for enhancing the material's properties for applications such as optical waveguides. The thermal cross-linking of the trifluorovinyl ether groups creates a robust network structure. The resulting cross-linked polymer exhibits impressive characteristics, including high thermal stability, with less than 5% weight loss at temperatures up to 470°C, and low optical loss of 0.58 dB/cm at 1310 nm. researchgate.netacs.org The degree of branching in the initial hyperbranched polymer, determined by quantitative 13C NMR spectroscopy, was found to be 0.50. researchgate.netacs.org

This approach of modifying a hyperbranched backbone with trifluorovinyl ether functionalities allows for the precise tuning of the final material's properties, combining the inherent advantages of the hyperbranched structure with the stability and performance of perfluorocyclobutyl networks.

Materials for Energy Technologies

The development of advanced materials is crucial for progress in energy technologies, particularly for applications like proton exchange membrane (PEM) fuel cells. researchgate.net Polymers derived from trifluorovinyl ether monomers, including this compound, have emerged as promising candidates for creating more stable and efficient fuel cell membranes. mdpi.com

The key to the utility of these materials lies in the formation of perfluorocyclobutyl (PFCB) polymers through the thermal step-growth polymerization of aromatic trifluorovinyl ethers. mdpi.com These PFCB-based ionomers offer a compelling alternative to traditional perfluorosulfonic acid (PFSA) membranes like Nafion™. mdpi.com